N-(4-chlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide
Description
N-(4-chlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a synthetic quinoline-4-carboxamide derivative characterized by a 4-chlorophenyl group attached to the carboxamide nitrogen and a pyridin-3-yl substituent at the quinoline’s 2-position. The compound’s structure combines lipophilic (chlorophenyl) and polar (pyridine) moieties, making it a candidate for pharmacological applications, particularly in antimicrobial or receptor-targeted therapies.
Properties
Molecular Formula |
C21H14ClN3O |
|---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-pyridin-3-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C21H14ClN3O/c22-15-7-9-16(10-8-15)24-21(26)18-12-20(14-4-3-11-23-13-14)25-19-6-2-1-5-17(18)19/h1-13H,(H,24,26) |
InChI Key |
ZITFOGVCYXGBPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where an aromatic aldehyde reacts with a ketone in the presence of a base.
Substitution Reactions: Introduction of the 4-chlorophenyl and pyridin-3-yl groups through nucleophilic substitution reactions.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, often using reagents like carbodiimides.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Antimalarial Activity
One of the most notable applications of N-(4-chlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is its potential as an antimalarial agent. A series of quinoline-4-carboxamides, including this compound, have been identified for their efficacy against Plasmodium falciparum, the causative agent of malaria. Research indicates that these compounds exhibit moderate to high potency, with some derivatives showing low nanomolar activity in vitro and excellent oral efficacy in vivo against malaria in mouse models . The mechanism involves the inhibition of translation elongation factor 2 (PfEF2), which is crucial for the parasite's survival and replication.
Anticancer Properties
The compound has also been studied for its anticancer properties. Quinoline derivatives have shown promise in inhibiting various cancer cell lines, including glioblastoma. For instance, compounds similar to this compound have demonstrated the ability to inhibit kinase activity associated with tumor growth, particularly targeting the AKT signaling pathway, which is often dysregulated in cancers . Such compounds can selectively target cancer cells while exhibiting lower toxicity towards normal cells.
Antimicrobial Properties
Research has indicated that quinoline derivatives possess antimicrobial activities against a range of pathogens, including bacteria and fungi. The structural features of this compound contribute to its bioactivity, making it a candidate for further development as an antimicrobial agent .
Neuroprotective Effects
Emerging studies suggest that certain quinoline derivatives may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. The modulation of specific signaling pathways involved in neuronal survival could position compounds like this compound as therapeutic options for conditions such as Alzheimer's disease .
Material Science
Development of New Materials
In addition to its biological applications, this compound can serve as a building block for synthesizing new materials. Its unique chemical structure allows for modifications that can lead to novel polymers or composites with specific properties, such as enhanced conductivity or stability under various conditions .
Case Studies
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in disease pathways.
Receptors: Modulation of receptor activity to produce therapeutic effects.
Pathways: Interference with cellular signaling pathways to alter biological responses.
Comparison with Similar Compounds
Structural and Functional Insights
Substituent Effects on Bioactivity :
- Chlorophenyl Position : The 4-chlorophenyl group in the target compound balances lipophilicity and electronic effects. In contrast, the 2,6-dichlorophenyl analog () exhibits higher lipophilicity, which may improve membrane penetration but reduce aqueous solubility .
- Pyridine Position : The pyridin-3-yl group is conserved across multiple analogs (Evidences 4–7), suggesting its role in π-π stacking or hydrogen bonding with biological targets. Substitution at pyridin-4-yl () may alter binding orientation .
- Polar Groups : Hydroxyl () or methoxy () substituents enhance solubility but may reduce metabolic stability compared to chloro groups .
- Synthesis and Purity: Analogs with bulky substituents (e.g., morpholinopropyl in ) show moderate synthesis yields (54–67%), while simpler structures like the target compound may achieve higher efficiency . Purity levels for analogs range from 97.6% to 98.8%, emphasizing the importance of optimized purification protocols .
Inferred Pharmacological Profiles
- Antimicrobial Potential: highlights quinoline-4-carboxamides with morpholine/dimethylamino groups as antibacterial agents. The target compound’s chloro and pyridine groups may similarly disrupt bacterial membranes or enzymes .
- Receptor Targeting : Pyridin-3-yl-containing analogs (Evidences 4–6) are frequently used in screening libraries, suggesting applicability in kinase or GPCR inhibition .
Biological Activity
N-(4-chlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a synthetic organic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a quinoline core fused with a pyridine ring and substituted with a 4-chlorobenzyl group and a carboxamide functional group. The structural formula can be represented as follows:
This unique combination of functional groups contributes to the compound's distinct chemical properties, making it a subject of interest in medicinal chemistry.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit key enzymes involved in cellular processes such as DNA replication and protein synthesis, leading to cytotoxic effects on various cancer cell lines.
Case Studies
- Inhibition of Cancer Cell Lines : A study demonstrated that this compound effectively inhibited the growth of several cancer cell lines, including A549 (lung cancer), H460 (lung cancer), and HT-29 (colorectal cancer) cells. The mechanism appears to involve binding to DNA or proteins critical for cell survival, disrupting their function and promoting apoptosis .
- Mechanism of Action : The compound's mechanism may involve the inhibition of translation elongation factor 2 (), which is crucial for protein synthesis in cancer cells, thereby reducing their proliferation .
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated notable antimicrobial activity against various pathogens.
Research Findings
- Inhibition of Pathogens : Studies have shown that the compound exhibits inhibitory effects against several bacterial strains and fungi, suggesting its potential as an antimicrobial agent .
- Synergistic Effects : When combined with other antimicrobial agents, it has shown enhanced efficacy, indicating potential applications in combination therapies for resistant infections .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
